Luteolin-4'-glucoside

Description

Plant Species as Sources of Luteolin-4'-glucoside (B191786)

This compound has been identified in numerous plant species, highlighting its widespread distribution in the plant kingdom.

This compound is a constituent of various plants recognized for their traditional medicinal uses. Research has identified its presence in species from families such as Asteraceae, Lamiaceae, and Leguminosae. researchgate.netnih.govresearchgate.net

For instance, it has been isolated from Gnaphalium affine D. Don, a plant used in Chinese folk medicine. nih.gov Another medicinal plant, Kummerowia striata Thunb. (Leguminosae), has also been identified as a source of this compound. nih.gov Furthermore, studies have detected this compound in several species within the Asteraceae family, including those from the Baikal region. mdpi.com The compound is also found in various species of the Dracocephalum genus, which are part of the Lamiaceae family. researchgate.net

The following table provides a summary of some medicinal plant species containing this compound:

Medicinal Plant Sources of this compound| Family | Genus | Species | Common Name |

|---|---|---|---|

| Asteraceae | Achillea | sp. | Yarrow |

| Asteraceae | Antennaria | sp. | Pussytoes |

| Asteraceae | Cynara | sp. | Artichoke |

| Asteraceae | Gnaphalium | affine | Cudweed |

| Asteraceae | Inula | sp. | |

| Asteraceae | Leontopodium | sp. | Edelweiss |

| Asteraceae | Pseudognaphalium | affine | |

| Lamiaceae | Callicarpa | sp. | Beautyberry |

| Lamiaceae | Dracocephalum | sp. | Dragonhead |

| Leguminosae | Kummerowia | striata | Japanese clover |

| Leguminosae | Lathyrus | pratensis | Meadow vetchling |

| Oleaceae | Olea | sp. | Olive |

| Fabaceae | Spartium | sp. | Spanish broom |

This table is based on information from multiple sources. nih.govnih.govmdpi.comresearchgate.netphytolab.comnih.gov

Beyond its occurrence in medicinal herbs, this compound is also present in a number of edible plants. This suggests that it can be a component of the human diet.

The compound has been found in common vegetables and fruits. For example, it is present in celery, parsley, and licorice. Pears (Pyrus communis) have also been identified as containing this compound. hmdb.cafoodb.ca Additionally, the leaves of Gymnanthemum amygdalinum, a bitter leaf vegetable, are a known source. rsc.org

The table below lists some edible plants where this compound has been detected:

Edible Plant Sources of this compound| Family | Genus | Species | Common Name | Part(s) |

|---|---|---|---|---|

| Apiaceae | Apium | graveolens | Celery | |

| Apiaceae | Petroselinum | crispum | Parsley | |

| Asteraceae | Gymnanthemum | amygdalinum | Bitter leaf | Leaves |

| Fabaceae | Glycyrrhiza | glabra | Licorice | |

| Rosaceae | Pyrus | communis | Pear | Fruit |

This table is compiled from various sources. hmdb.cafoodb.carsc.org

Biosynthetic Origin and Context within Flavonoid Pathways

This compound, as a flavonoid glycoside, originates from the broader flavonoid biosynthetic pathway, a major route of secondary metabolism in plants. mdpi.com Flavonoids themselves are derived from the phenylpropanoid pathway. mdpi.com

The synthesis of the basic flavonoid structure begins with the amino acid phenylalanine. mdpi.com Through a series of enzymatic reactions, this precursor is converted into p-coumaroyl-CoA. mdpi.com The subsequent condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase, forms a chalcone, which is a key intermediate. mdpi.com

From this central chalcone intermediate, the pathway branches out to produce various classes of flavonoids. mdpi.com For the formation of luteolin (B72000), the flavanone (B1672756) eriodictyol (B191197) is synthesized and then converted to luteolin by flavone (B191248) synthase (FNS). mdpi.com

The final step in the formation of this compound is the attachment of a glucose molecule to the 4'-hydroxyl group of luteolin. This glycosylation step is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). nih.gov For instance, research on Pseudognaphalium affine has identified a specific UGT, PaUGT23, that is responsible for the glycosylation of luteolin to form Luteolin-4'-O-glucoside (B1233896). nih.gov This enzymatic transfer of a sugar moiety generally increases the water solubility and stability of the flavonoid aglycone. rsc.org

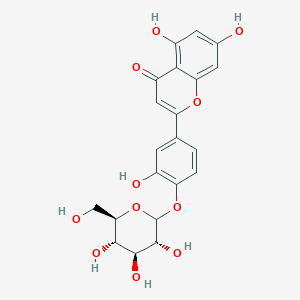

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNXUSWGOJMEFO-MKJMBMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Chemical Structure and Formula

The chemical structure of this compound consists of a luteolin (B72000) backbone, which is a flavone (B191248) with hydroxyl groups at positions 5, 7, 3', and 4', and a glucose molecule attached via an O-glycosidic bond at the 4'-hydroxyl group. cymitquimica.com Its chemical formula is C21H20O11. ontosight.ai

Distribution in Medicinal Plants

Molecular Weight and Other Identifiers

The molecular weight of this compound is 448.38 g/mol . ontosight.ai It is identified by the CAS Number 6920-38-3. cymitquimica.com Other identifiers include its InChI and SMILES notations, which provide a standardized representation of its chemical structure. cymitquimica.com

Solubility and Physical Appearance

This compound is typically a yellow or yellowish powder. cymitquimica.comontosight.ai Its solubility is a key property, being soluble in polar solvents such as methanol (B129727), ethanol (B145695), and water, but insoluble in less polar solvents like chloroform (B151607) and ether. ontosight.ai The attachment of the glucose moiety generally enhances its water solubility compared to its aglycone, luteolin. cymitquimica.comrsc.org

Biosynthesis and Enzymatic Modifications of Luteolin 4 Glucoside

General Flavone (B191248) Biosynthetic Pathway Leading to Luteolin (B72000)

The core structure of luteolin is assembled through the well-characterized flavonoid biosynthetic pathway, which is an extension of the general phenylpropanoid pathway. researchgate.netfrontiersin.org This process involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. frontiersin.org

The journey to luteolin begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.govwikipedia.org The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, the central precursor for a vast array of natural products, including flavonoids. wikipedia.orgwikipedia.org This conversion is accomplished through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the initial committed step, deaminating phenylalanine to form cinnamic acid. nih.govontosight.aimdpi.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H introduces a hydroxyl group onto the 4-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid. nih.govontosight.aimdpi.com

4-Coumarate:CoA ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA. frontiersin.orgnih.govnih.gov

In some plants, particularly monocots, tyrosine can be used as an alternative starting material, being converted to p-coumaric acid by the enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org

The first step unique to flavonoid biosynthesis is catalyzed by Chalcone (B49325) synthase (CHS) . This enzyme is a type III polyketide synthase and is considered a rate-limiting enzyme in the pathway. frontiersin.orgoup.com CHS orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetate (B1210297) metabolism) to form a polyketide intermediate that cyclizes and aromatizes to produce naringenin (B18129) chalcone (specifically, 2',4',6',4-tetrahydroxychalcone). frontiersin.orgnih.govoup.com

The newly formed chalcone is then acted upon by Chalcone isomerase (CHI) . CHI catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone to form the flavanone (B1672756), (2S)-naringenin. ontosight.ainih.govnih.gov Naringenin is a critical branch-point intermediate, serving as the precursor for various classes of flavonoids, including flavones like luteolin. frontiersin.orgnih.govoup.com

The conversion of the flavanone naringenin to the flavone luteolin requires the introduction of a double bond between the C2 and C3 positions of the C-ring and the addition of a hydroxyl group at the 3' position of the B-ring. nih.govresearchgate.net This can occur via two principal routes involving two key enzyme types: Flavone Synthase (FNS) and Flavonoid 3'-hydroxylase (F3'H).

Route 1: Naringenin is first converted to the flavone apigenin (B1666066) by Flavone Synthase (FNS) . frontiersin.orgnih.gov FNS enzymes catalyze the desaturation of the C-ring. nih.govmdpi.com Subsequently, Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, hydroxylates apigenin at the 3'-position of the B-ring to yield luteolin. researchgate.netnih.govresearchgate.net

Route 2: Alternatively, naringenin can first be hydroxylated by F3'H to produce the flavanone eriodictyol (B191197). nih.govresearchgate.net Following this, FNS acts on eriodictyol to introduce the C2-C3 double bond, thereby forming luteolin. nih.govresearchgate.netmdpi.com

There are two distinct types of FNS enzymes, FNSI and FNSII, which catalyze the same reaction through different mechanisms. nih.govmdpi.com FNSI are soluble dioxygenases found mainly in the Apiaceae family, while FNSII are membrane-bound cytochrome P450 enzymes. nih.govnih.gov Both types can convert flavanones like naringenin and eriodictyol into their corresponding flavones. mdpi.comfrontiersin.org

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Deamination nih.govontosight.ai |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylation ontosight.aimdpi.com |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid + CoA | 4-Coumaroyl-CoA | Thioester formation nih.govnih.gov |

| Chalcone synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | Flavonoid backbone synthesis frontiersin.orgnih.gov |

| Chalcone isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Heterocycle C closure ontosight.ainih.gov |

| Flavone synthase | FNS | Naringenin or Eriodictyol | Apigenin or Luteolin | C2-C3 desaturation nih.govresearchgate.net |

| Flavonoid 3'-hydroxylase | F3'H | Naringenin or Apigenin | Eriodictyol or Luteolin | B-ring 3'-hydroxylation nih.govresearchgate.net |

Chalcone and Flavanone Synthase Activities

Glycosylation Mechanisms and Enzymes

Glycosylation is a common modification of flavonoids in plants and is often the final step in their biosynthesis. This process involves the attachment of sugar moieties to the flavonoid aglycone, which can increase solubility, stability, and alter biological activity. rsc.orgscispace.com

The enzymatic attachment of a sugar to a recipient molecule, such as luteolin, is primarily carried out by a large family of enzymes called UDP-glycosyltransferases (UGTs) . rsc.orgscispace.comnih.gov These enzymes belong to family 1 of the glycosyltransferases. nih.gov UGTs catalyze the transfer of a glycosyl group (like glucose) from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the acceptor molecule. rsc.orgrsc.org

The biosynthesis of flavonoid-O-glycosides in plants is mainly mediated by these UGTs. rsc.orgscispace.com The reaction results in the formation of a glycosidic bond and the release of UDP. The regioselectivity of UGTs is crucial, as they determine which of the available hydroxyl groups on the flavonoid will be glycosylated. nih.govcas.cz

Luteolin possesses four hydroxyl groups at positions 3', 4', 5, and 7, all of which are potential sites for glycosylation. The formation of luteolin-4'-glucoside (B191786) requires an enzyme that specifically targets the 4'-hydroxyl group on the B-ring.

Several studies have identified enzymes capable of this specific reaction.

A UGT from Hieracium pilosella, designated UGT90A7 , was found to preferentially catalyze glycosylation at the 4'-O position of luteolin. cas.cz

In a study using amylosucrase from Deinococcus geothermalis (DGAS), luteolin was effectively glucosylated to produce luteolin-4'-O-α-D-glucopyranoside with a high yield of 86%. nih.govplos.org This enzymatic synthesis demonstrated clear regioselectivity for the C-4' position on the B-ring. nih.gov

Other enzymes show different specificities. For example, UGTs from Bacillus cereus can produce a mixture of glucosides, including luteolin-7-O-glucoside, luteolin-3'-O-glucoside, and luteolin-4'-O-glucoside (B1233896), demonstrating that different enzymes from various sources can target different positions. scispace.comresearchgate.net

Research on UGTs from the liverwort Marchantia polymorpha also highlights the principle of regioselectivity. The enzyme MpUGT735A2 was found to predominantly glycosylate the 3'-O- position of luteolin, but mutations in its amino acid sequence could shift this preference to the 7-O-position, underscoring the structural basis for site-specific catalysis. nih.gov

This enzymatic control allows for the precise synthesis of specific flavonoid glycosides like this compound within the plant.

| Enzyme | Source Organism | Product(s) from Luteolin | Primary Regioselectivity |

|---|---|---|---|

| UGT90A7 | Hieracium pilosella | Luteolin-4'-O-glucoside | 4'-OH cas.cz |

| Amylosucrase (DGAS) | Deinococcus geothermalis | Luteolin-4'-O-α-D-glucopyranoside | 4'-OH nih.govplos.org |

| Glycosyltransferase from A46 strain | Bacillus cereus | Luteolin-7-O-glucoside, Luteolin-4'-O-glucoside, Luteolin-3'-O-glucoside, and di-glucosides | Mixed, primarily 7-OH under certain conditions scispace.comresearchgate.net |

| MpUGT735A2 | Marchantia polymorpha | Luteolin-3'-O-glucoside | 3'-OH nih.gov |

| UGT95A1 | Hieracium pilosella | Luteolin-3-O-glucoside | 3'-OH (error in source, likely 3'-OH) cas.cz |

Role of UDP Glycosyltransferases (UGTs) in 4'-O-Glycosylation

Chemoenzymatic and Enzymatic Synthesis Approaches

The production of specific flavonoid glycosides like this compound is often hindered by the low abundance of these compounds in nature. nih.gov While traditional chemical glycosylation can be used, it typically involves multiple complex steps of protecting and deprotecting hydroxyl groups, making the process inefficient. nih.govplos.org Biocatalytic methods, including chemoenzymatic and enzymatic synthesis, offer more direct and regioselective alternatives for creating glycosidic bonds. nih.govresearchgate.net Chemoenzymatic strategies combine chemical and enzymatic steps to achieve transformations that are difficult by either method alone. researchgate.netnih.gov Fully enzymatic approaches, utilizing either isolated enzymes or whole-cell biotransformation, provide a powerful platform for the targeted synthesis of luteolin glycosides. plos.orgrsc.org

In Vitro Enzymatic Production of Luteolin Glycosides

In vitro enzymatic synthesis employs isolated enzymes to catalyze the transfer of a sugar moiety from a donor substrate to the luteolin aglycone. This method allows for high specificity and control over reaction conditions to produce desired glycosides.

A notable example is the use of amylosucrase from the bacterium Deinococcus geothermalis (DGAS) for the regioselective transglucosylation of luteolin. plos.orgnih.gov In this reaction, sucrose (B13894) serves as an inexpensive and efficient glucosyl donor. plos.orgresearchgate.net Studies have demonstrated that luteolin is a highly effective acceptor for the DGAS-catalyzed reaction. plos.orgnih.gov The process has been optimized to achieve a high production yield, identifying the specific product as luteolin-4'-O-α-D-glucopyranoside. plos.orgplos.org The optimal conditions for this synthesis were found to be a 7:1 molar ratio of sucrose to luteolin in a Tris-HCl buffer (pH 7.0) at 37°C for 24 hours, which resulted in a production yield of 86%. plos.orgnih.govplos.org

Another class of enzymes, glucansucrases from Leuconostoc mesenteroides, has also been successfully used for the glucosylation of luteolin. nih.gov Research involving dextransucrase from L. mesenteroides NRRL B-512F in an aqueous-organic solvent system—to improve the poor solubility of luteolin—achieved a 44% molar conversion of luteolin after 24 hours. nih.gov The reaction yielded two primary products, which were identified through nuclear magnetic resonance (NMR) spectroscopy as luteolin-3'-O-α-d-glucopyranoside and luteolin-4'-O-α-d-glucopyranoside. nih.gov

| Enzyme | Source Organism | Substrates | Key Reaction Conditions | Products | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Amylosucrase (DGAS) | Deinococcus geothermalis | Luteolin, Sucrose | pH 7.0, 37°C, 24 h | Luteolin-4'-O-α-D-glucopyranoside | 86% Yield | plos.orgnih.govplos.org |

| Dextransucrase | Leuconostoc mesenteroides NRRL B-512F | Luteolin, Sucrose | Aqueous-organic solvent (70% acetate buffer / 30% diglyme), 24 h | Luteolin-3'-O-α-D-glucopyranoside, Luteolin-4'-O-α-D-glucopyranoside | 44% Molar Conversion | nih.gov |

| Alternansucrase | Leuconostoc mesenteroides NRRL B-23192 | Luteolin, Sucrose | Aqueous-organic solvent | Five products, including Luteolin-3'-O- and -4'-O-glucosides | 8% Conversion | nih.gov |

Biotransformation Strategies for Luteolin Glycosides

Biotransformation utilizes whole microbial cells as biocatalysts, leveraging their endogenous enzymatic machinery to perform glycosylation. This approach can be cost-effective as it avoids the need for enzyme purification and can facilitate cofactor regeneration in situ.

An effective biotransformation process was developed using whole cells of Bacillus cereus A46. nih.govrsc.org This bacterium demonstrated the ability to convert luteolin into five distinct glycosides: luteolin-7-O-β-glucoside, luteolin-4'-O-β-glucoside, luteolin-3'-O-β-glucoside, luteolin-7,3'-di-O-β-glucoside, and luteolin-7,4'-di-O-β-glucoside. nih.govrsc.org A key aspect of this strategy was the use of hydrophilic organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), to overcome the low aqueous solubility of luteolin. nih.govrsc.org The B. cereus cells showed high activity and stability in solutions containing 5–20% (v/v) DMSO, achieving conversion rates of 90–98%. nih.govrsc.org Furthermore, the concentration of DMSO could be adjusted to regulate the product profile, with 20% (v/v) DMSO favoring the production of luteolin-7-O-β-glucoside, reaching a concentration of 931.2 μM. nih.govrsc.org The optimal conditions for this biotransformation were identified as 30°C and a pH of 6.47. nih.gov

Genetically engineered microorganisms are also powerful tools for producing specific luteolin glycosides. Escherichia coli has been engineered to express glycosyltransferases from the plant Medicago truncatula. nih.gov When E. coli expressing the UGT73C8 enzyme was cultured and fed with luteolin, it produced similar levels of luteolin-4'-O-glucoside and luteolin-7-O-glucoside. nih.gov In another study, engineered E. coli was used to produce the C-glucoside isoorientin (B1672268) from luteolin, demonstrating the versatility of microbial systems in creating different types of glycosidic linkages. acs.orgnih.gov

| Microorganism | Strategy | Substrates | Key Conditions | Products | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Bacillus cereus A46 | Whole-cell biotransformation | Luteolin, Sucrose | 20% (v/v) DMSO, pH 6.47, 30°C | Luteolin-7-O-β-glucoside, Luteolin-4'-O-β-glucoside, Luteolin-3'-O-β-glucoside, and two diglucosides | 90-98% Conversion | nih.govrsc.org |

| Escherichia coli | Expressing UGT73C8 from Medicago truncatula | Luteolin (fed to culture) | Growth in Terrific broth | Luteolin-4'-O-glucoside, Luteolin-7-O-glucoside | 10-20 mg/L produced | nih.gov |

| Escherichia coli | Expressing C-glucosyltransferase | Luteolin, Glucose | Fermentation with UDP-glucose supply enhancement | Isoorientin (Luteolin-8-C-glucoside) | Up to 1371 mg/L | acs.orgnih.gov |

Biological Activities and Molecular Mechanisms of Luteolin 4 Glucoside Preclinical Research

Research on Immune Modulation

Luteolin-4'-glucoside (B191786) has demonstrated notable effects on the immune system in preclinical studies, particularly in the context of inflammation.

Interleukin-5 (IL-5) Inhibition

A key area of investigation has been the compound's ability to inhibit Interleukin-5 (IL-5), a cytokine that plays a crucial role in the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation. Research has identified this compound as an inhibitor of IL-5. nih.govbegellhouse.commdpi.commdpi.com

One study reported that this compound exhibited a dose-dependent inhibitory effect on the bioactivity of IL-5, with a 50% inhibition (IC50) value recorded at a concentration of 3.7 μM. nih.govbegellhouse.commdpi.com The inhibitory potency of this compound on IL-5 bioactivity was found to be greater than that of other related flavonoids such as cosmosiin, apigenin (B1666066), luteolin (B72000), quercimeritrin, and kaempferol. nih.govbegellhouse.commdpi.com

Table 1: Inhibitory Effect of this compound on IL-5 Bioactivity This table is interactive. You can sort and filter the data.

| Concentration (μM) | Inhibition (%) |

|---|---|

| 30 | 95 |

| 15 | 79 |

| 7.5 | 60 |

| 3.8 | 54 |

| 1.9 | 29 |

Data sourced from Park KY, et al. Planta Med. 1999. nih.govbegellhouse.commdpi.com

Regulation of Inflammatory Mediators in Animal Models

In animal models of monosodium urate (MSU) crystal-induced inflammation, a condition that mimics gouty arthritis, this compound has been shown to regulate key inflammatory mediators. nih.govmdpi.com Studies have demonstrated that treatment with this compound can lead to a reduction in paw swelling. nih.govmdpi.com This effect is associated with a decrease in the serum levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govmdpi.com These findings suggest that this compound may exert its anti-inflammatory effects by downregulating the production of these critical signaling molecules involved in the inflammatory cascade. nih.govmdpi.com

Investigations into Cellular Proliferation and Apoptosis Pathways

The effects of this compound on cell growth and programmed cell death (apoptosis) have been explored in various cancer cell lines.

Cytotoxic Activities in Specific Cell Lines

Preclinical research has confirmed that this compound exhibits cytotoxic activity against specific human cancer cell lines. nih.govmedchemexpress.comekb.egtmrjournals.com In particular, studies have reported its ability to kill cells of the NCI-H929 (multiple myeloma), U266 (multiple myeloma), and OPM2 (multiple myeloma) cell lines. nih.govmedchemexpress.comekb.egtmrjournals.com This suggests a potential for this compound in the context of certain hematological malignancies.

Modulation of Cell Cycle Progression and Apoptosis in Preclinical Models

While this compound has shown cytotoxic effects, detailed preclinical research specifically elucidating its mechanisms of action on cell cycle progression and apoptosis pathways is limited. Much of the existing research in this area has focused on its aglycone, luteolin. Studies on luteolin have shown that it can induce cell cycle arrest and apoptosis through various signaling pathways. begellhouse.comnih.govnih.gov However, a study investigating the differential effects of luteolin and its glycosides on triple-negative breast cancer cells found that luteolin glycosides, as a group, were not cytotoxic to the MDA-MB-231 cell line. nih.gov This highlights the importance of studying the specific actions of this compound, as its glycosidic form may lead to different biological activities compared to its aglycone. Further investigation is required to determine the precise molecular targets and pathways through which this compound may modulate cell cycle and induce apoptosis in the sensitive cell lines.

Mechanisms of Action in Hyperuricemia and Gout Models

This compound has been investigated for its potential to counteract hyperuricemia (high levels of uric acid in the blood) and the associated inflammatory condition of gout. nih.govmdpi.com

In animal models of potassium oxonate-induced hyperuricemia, this compound has demonstrated a potent effect in lowering serum uric acid levels. nih.govmdpi.com This effect is attributed to two primary mechanisms. Firstly, it has been shown to inhibit the activity of xanthine (B1682287) oxidase (XO), a key enzyme in the production of uric acid. nih.govmdpi.com Secondly, it has been observed to decrease the protein expression of urate transporter 1 (mURAT1) in the kidneys, which is involved in the reabsorption of uric acid. nih.govmdpi.com By inhibiting XO and reducing mURAT1 expression, this compound helps to both decrease the production and enhance the excretion of uric acid. nih.govmdpi.com

Furthermore, in models of monosodium urate (MSU) crystal-induced gouty arthritis, this compound has been shown to alleviate paw swelling and reduce the levels of inflammatory cytokines IL-1β and TNF-α. nih.govmdpi.com This indicates that beyond its effects on uric acid metabolism, this compound also possesses anti-inflammatory properties relevant to the acute symptoms of gout. nih.govmdpi.com

Table 2: Investigated Mechanisms of this compound in Hyperuricemia and Gout Models This table is interactive. You can sort and filter the data.

| Target/Effect | Mechanism of Action | Model |

|---|---|---|

| Serum Uric Acid | Reduction | Potassium Oxonate-Induced Hyperuricemia |

| Xanthine Oxidase (XO) | Inhibition of Activity | Hyperuricemia Mouse Model |

| Renal mURAT1 | Decreased Protein Expression | Hyperuricemia Mouse Model |

| Paw Swelling | Alleviation | MSU Crystal-Induced Gouty Arthritis |

| IL-1β and TNF-α | Decreased Serum Levels | MSU Crystal-Induced Gouty Arthritis |

Data sourced from Lin Y, et al. Phytomedicine. 2018. nih.govmdpi.com

Inhibition of Xanthine Oxidase Activity

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. farmaciajournal.com Elevated XO activity can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a primary risk factor for gout.

Preclinical studies have demonstrated that luteolin-4'-O-glucoside (B1233896) can inhibit XO activity. In a study involving hyperuricemic mice, luteolin-4'-O-glucoside was shown to inhibit XO activity in the liver. sci-hub.st While not as potent as the conventional XO inhibitor allopurinol, its inhibitory action on XO is considered one of the mechanisms contributing to its anti-hyperuricemic effect. sci-hub.st Another study also identified luteolin-4'-O-glucoside as a potential XO inhibitor from Gnaphalium hypoleucum DC. nih.gov Research on luteolin glycosides extracted from Teucrium polium L. further supports the potential of luteolin-4'-O-glucoside to lower uric acid levels by inhibiting XO, with a reported EC50 value of 23.7 μM. farmaciajournal.com

Table 1: Effect of Luteolin-4'-O-glucoside on Xanthine Oxidase (XO) Activity (This table is for illustrative purposes based on the text and does not represent a direct data extraction from a single source)

| Study Type | Model | Key Finding | Citation |

|---|---|---|---|

| In vivo | Hyperuricemic mice | Inhibited liver XO activity | sci-hub.st |

| In vitro Screening | Gnaphalium hypoleucum DC. extract | Identified as a candidate XO inhibitor | nih.gov |

| In vitro Assay | Teucrium polium L. extract | Demonstrated potential to lower uric acid via XO inhibition (EC50: 23.7 μM) | farmaciajournal.com |

Influence on Urate Transporters (e.g., mURAT1, mGLUT9)

The kidneys play a vital role in regulating uric acid levels through a complex system of transporters. Two key transporters involved in urate reabsorption are urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9). Inhibition of these transporters can lead to increased excretion of uric acid.

Research has shown that luteolin-4'-O-glucoside can influence these renal urate transporters. In a study on hyperuricemic mice, treatment with luteolin-4'-O-glucoside resulted in a significant decrease in the protein expression of murine URAT1 (mURAT1) in the kidneys. sci-hub.stnih.gov This downregulation of mURAT1 is believed to be a primary mechanism by which luteolin-4'-O-glucoside enhances uric acid excretion. sci-hub.st In the same study, luteolin-4'-O-glucoside showed a weaker effect on the protein levels of murine GLUT9 (mGLUT9). sci-hub.st Another study also mentioned the potential of flavonoids, including luteolin-4'-O-glucoside, to regulate mURAT1 and mGLUT9 to lower serum uric acid levels. semanticscholar.org

Table 2: Effect of Luteolin-4'-O-glucoside on Urate Transporters (This table is for illustrative purposes based on the text and does not represent a direct data extraction from a single source)

| Transporter | Model | Effect | Citation |

|---|---|---|---|

| mURAT1 | Hyperuricemic mice | Decreased protein expression | sci-hub.stnih.gov |

| mGLUT9 | Hyperuricemic mice | Weak effect on protein levels | sci-hub.stsemanticscholar.org |

Attenuation of Inflammation in Acute Gouty Arthritis Models

Acute gouty arthritis is a painful inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in the joints. This deposition initiates an inflammatory cascade involving the release of pro-inflammatory cytokines.

Luteolin-4'-O-glucoside has demonstrated anti-inflammatory effects in animal models of acute gouty arthritis. In mice with MSU crystal-induced paw swelling, administration of luteolin-4'-O-glucoside led to a reduction in paw edema. sci-hub.stnih.gov This effect was associated with a decrease in the serum levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). sci-hub.stnih.gov Histological examination of the joints in these models revealed that luteolin-4'-O-glucoside treatment improved edema and reduced the infiltration of inflammatory cells. sci-hub.st Further research has corroborated that luteolin-4'-O-glucoside can alleviate paw swelling by lowering serum pro-inflammatory cytokines in MSU crystal-induced gouty arthritis. spandidos-publications.comnih.gov

Table 3: Anti-inflammatory Effects of Luteolin-4'-O-glucoside in Gouty Arthritis Models (This table is for illustrative purposes based on the text and does not represent a direct data extraction from a single source)

| Model | Key Findings | Citation |

|---|---|---|

| MSU crystal-induced paw swelling in mice | Reduced paw edema. Decreased serum levels of IL-1β and TNF-α. Improved joint histology by reducing edema and inflammatory cell infiltration. | sci-hub.stnih.gov |

| MSU crystal-induced gouty arthritis | Alleviated paw swelling by decreasing serum pro-inflammatory cytokines. | spandidos-publications.comnih.gov |

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various inflammatory conditions.

Free Radical Scavenging Activities

Flavonoids are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. Luteolin-4'-O-glucoside has been shown to possess free radical scavenging activity. preprints.org However, the effectiveness of this scavenging activity can be influenced by its chemical structure. One study suggested that the presence of a 3',4'-dihydroxy structure in the B ring is important for the superior antioxidant capacity of luteolin, and glycosylation at the 4'-position, as in luteolin-4'-O-glucoside, may result in lower DPPH radical scavenging activity compared to luteolin itself. rsc.org Another study isolating flavonoid glycosides from Spartium junceum flowers reported that luteolin-4'-beta-glucoside exhibited high in vitro antioxidant activity. nih.gov

Activation of Cellular Antioxidant Enzyme Systems

Beyond direct radical scavenging, luteolin-4'-O-glucoside can exert its antioxidant effects by modulating the body's own defense systems. It has been shown to enhance intracellular antioxidant capacity by activating cellular antioxidant enzyme systems. nih.gov Luteolin and its glycosides are known to increase the activity of antioxidant enzymes. researchgate.net Specifically, luteolin-7-O-glucoside, a structural isomer, has been shown to ameliorate oxidative stress by modifying phase II enzymes. nih.gov Luteolin itself has been demonstrated to increase the expression of GSH-dependent antioxidative enzymes like glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR), as well as heme oxygenase-1 (HO-1). koreascience.kr

Modulation of Signaling Pathways (e.g., MAPK, Nrf2) in Oxidative Stress

The cellular response to oxidative stress is regulated by complex signaling pathways. Luteolin-4'-O-glucoside has been found to modulate key pathways such as the mitogen-activated protein kinases (MAPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. nih.gov

In a study on H₂O₂-induced Caco-2 cells, luteolin 4'-O-alpha-glucoside was shown to effectively alleviate intracellular oxidative stress by inhibiting the MAPK pathway and activating the Nrf2 signaling pathway. nih.gov The Nrf2 pathway is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and phase II detoxifying enzymes. nih.gov Luteolin-7-O-glucoside, a closely related compound, has been shown to strengthen antioxidative potential through the modulation of the Nrf2/MAPK signaling pathways, leading to the induction of heme oxygenase-1 (HO-1). researchgate.net Luteolin itself has been shown to increase the nuclear translocation of Nrf2, which in turn upregulates antioxidant enzymes. koreascience.kr

Table 4: Modulation of Signaling Pathways by Luteolin-4'-O-glucoside and Related Compounds (This table is for illustrative purposes based on the text and does not represent a direct data extraction from a single source)

| Compound | Cell/Animal Model | Signaling Pathway | Effect | Citation |

|---|---|---|---|---|

| Luteolin 4'-O-alpha-glucoside | H₂O₂-induced Caco-2 cells | MAPK | Inhibition | nih.gov |

| Luteolin 4'-O-alpha-glucoside | H₂O₂-induced Caco-2 cells | Nrf2 | Activation | nih.gov |

| Luteolin-7-O-glucoside | RAW 264.7 cells | Nrf2/MAPK | Modulation, leading to HO-1 induction | researchgate.net |

| Luteolin | HepG2 cells | Nrf2 | Increased nuclear translocation | koreascience.kr |

Other Investigated Biological Activities in Preclinical Settings

There is a limited amount of specific preclinical data on the hepatoprotective activities of this compound. Research into the liver-protective effects of flavonoids has often examined the aglycone, luteolin, or other glycosides. For example, studies have demonstrated the hepatoprotective activity of luteolin in various animal models of liver injury. ekb.egresearchgate.net Similarly, Luteolin-7-glucoside, an isomer of the target compound, has been evaluated for its protective effects against liver injury in rats. thegoodscentscompany.com While Luteolin-4'-O-glucoside has been identified in plants and investigated for other pharmacological activities, such as its effects in animal models of hyperuricemia and gout, its direct hepatoprotective potential has not been a primary focus of the available preclinical studies. nih.gov

Metabolism and Pharmacokinetics of Luteolin 4 Glucoside Preclinical Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies in animal models, such as rats, provide foundational knowledge regarding the ADME profile of luteolin (B72000) and its glycosides. Following oral administration, luteolin glycosides are subject to rapid absorption and metabolism. acs.org An investigation using rat everted small intestine demonstrated that luteolin-7-O-glucoside is absorbed after being hydrolyzed to its aglycone, luteolin. core.ac.uk This hydrolysis is a key initial step for many flavonoid glycosides.

Once absorbed, luteolin undergoes significant first-pass metabolism in both the intestinal mucosa and the liver. core.ac.ukcsic.es In rats administered a Chrysanthemum morifolium extract rich in luteolin and its glycosides, plasma levels of luteolin, luteolin monoglucoside, and luteolin monoglucuronide peaked one hour after administration. acs.org This indicates rapid absorption and biotransformation. The primary circulating forms are not the original glycoside but rather its aglycone and various conjugated metabolites. acs.orgcore.ac.uk Free luteolin, along with its glucuronidated and methylated conjugates, has been detected in rat plasma, suggesting that some of the aglycone can escape complete intestinal and hepatic conjugation. core.ac.uk Excretion of metabolites occurs through both urine and feces. researchgate.net Some flavonoid metabolites may also be excreted into the intestine via bile, where they can be de-conjugated by gut microbiota and subsequently reabsorbed. nih.gov

Glucuronidation, the conjugation with glucuronic acid, is a predominant metabolic pathway for luteolin. nih.govebi.ac.uk This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are abundant in the liver and intestinal mucosa. core.ac.uknih.gov In vitro studies with rat liver S9 fractions have identified several glucuronidated metabolites of luteolin. nih.govebi.ac.uk The primary products are monoglucuronides, with conjugation occurring at different hydroxyl groups on the luteolin molecule.

Key identified metabolites include:

Luteolin-3'-glucuronide (Lut-3'-G)

Luteolin-7-glucuronide (Lut-7-G)

Luteolin-4'-glucuronide

Among these, luteolin-3'-glucuronide has been shown to have the highest systemic exposure in rats. nih.govebi.ac.uk The regioselectivity of glucuronidation can depend on the specific flavonoid structure and the UGT isoenzyme involved. nih.gov This enzymatic process increases the water solubility of the flavonoids, facilitating their circulation and eventual excretion. Studies using Caco-2 cells, a model for the human intestinal barrier, have also confirmed that luteolin is converted to glucuronides as it passes through the intestinal mucosa. acs.orgcore.ac.uk

Alongside glucuronidation, methylation is a crucial metabolic pathway for luteolin, which possesses a catechol structure in its B-ring. nih.govjmb.or.kr This reaction is primarily mediated by catechol-O-methyltransferases (COMT), enzymes found in high concentrations in the liver, kidneys, and gastrointestinal tract. nih.govjmb.or.kr COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol moiety, resulting in two possible methylated metabolites. nih.govjmb.or.kr

The two primary methylated metabolites of luteolin are:

Chrysoeriol (B190785) (3'-O-methylated luteolin)

Diosmetin (4'-O-methylated luteolin)

Studies in rat tissues and human liver preparations have indicated that COMT preferentially methylates the 4'-hydroxyl position to form diosmetin. nih.govjmb.or.kr

A significant interplay exists between glucuronidation and methylation. Kinetic studies suggest two competing metabolic routes for luteolin nih.govebi.ac.uk:

Luteolin is first glucuronidated by UGTs, and these glucuronides can then be methylated by COMTs.

Alternatively, luteolin is first methylated by COMTs to form chrysoeriol and diosmetin, which are then subsequently glucuronidated by UGTs. nih.govebi.ac.uk

The gut microbiota plays a pivotal role in the metabolism of flavonoid glycosides like luteolin-4'-glucoside (B191786). mdpi.com Following oral ingestion, these glycosides transit to the colon if not absorbed in the small intestine. preprints.org Here, they are exposed to a vast array of microbial enzymes. Gut bacteria, including species such as Enterococci, Lactobacilli, Bacteroides, and Bifidobacteria, produce β-glucosidases that hydrolyze the O-glycosidic bond. mdpi.com This enzymatic action releases the aglycone, luteolin. mdpi.com

The liberation of the aglycone is a critical step, as the aglycone form is generally more readily absorbed through the intestinal wall than its glycoside counterpart. core.ac.uk The composition of the intestinal microbiota can therefore significantly influence the bioavailability of luteolin from its glycosides. mdpi.com Furthermore, the administration of luteolin and its glycosides can, in turn, modulate the composition of the gut microbiota. nih.gov

Methylation Pathways and Their Interplay

Metabolite Identification and Characterization in Biological Matrices

The biotransformation of this compound and its parent aglycone, luteolin, results in a variety of metabolites that have been identified in preclinical studies. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have characterized these compounds in biological samples such as plasma, bile, and urine from animal models. core.ac.uknih.gov

After administration of luteolin to rats, a total of nine metabolites were detected in plasma and bile. nih.gov These included three direct glucuronides, two methylated forms, and four metabolites that had undergone both methylation and glucuronidation. nih.gov The primary circulating conjugate in rat blood after luteolin administration was identified as a monoglucuronide of the aglycone. core.ac.uk Similarly, studies with Caco-2 cells treated with a chrysanthemum flower extract detected luteolin, luteolin monoglucoside, and luteolin monoglucuronide in the basolateral medium, mimicking what would be absorbed into circulation. acs.org

The table below summarizes the major metabolites of luteolin identified in preclinical research.

| Metabolite Class | Specific Metabolite | Biological Matrix | References |

| Parent Compound | Luteolin | Plasma, Urine, Feces | core.ac.uk, acs.org, researchgate.net |

| Glucuronides | Luteolin-3'-glucuronide | Plasma, Bile | nih.gov, ebi.ac.uk |

| Luteolin-7-glucuronide | Plasma, Bile | nih.gov, ebi.ac.uk | |

| Luteolin-4'-glucuronide | Plasma, Bile | nih.gov, ebi.ac.uk | |

| Baicalein-7-O-glucuronide | Plant Extract | ekb.eg | |

| Methylated | Chrysoeriol (3'-O-methyl luteolin) | Plasma, Bile | nih.gov, nih.gov, ebi.ac.uk |

| Diosmetin (4'-O-methyl luteolin) | Plasma, Bile | nih.gov, nih.gov, ebi.ac.uk | |

| Methylated Glucuronides | Chrysoeriol-7-glucuronide | Plasma, Bile | nih.gov, ebi.ac.uk |

| Diosmetin-7-glucuronide | Plasma, Bile | nih.gov, ebi.ac.uk |

Comparative Metabolism of O-Glycosides versus Aglycones and C-Glycosides

Flavonoids exist as aglycones (the non-sugar portion) or as glycosides, which can be categorized mainly as O-glycosides or C-glycosides based on the linkage between the sugar and the aglycone. preprints.org These structural differences profoundly impact their metabolic fate and bioavailability. nih.govnih.gov

Aglycones vs. Glycosides : Aglycones like luteolin generally possess higher biological activity in vitro, but they can be less stable during digestion compared to their glycoside forms. nih.govnih.govresearchgate.net Glycosylation, while sometimes reducing activity, improves the stability and water solubility of the compound. nih.gov Flavonoid aglycones can be absorbed in the small intestine, often more readily than some large glycosides. taylorandfrancis.com

O-Glycosides vs. C-Glycosides : The nature of the glycosidic bond is a critical determinant of metabolism.

O-Glycosides , such as this compound, are characterized by a C-O bond linking the sugar moiety to the flavonoid backbone. hmdb.ca This bond can be hydrolyzed by enzymes in the small intestine (lactase phlorizin (B1677692) hydrolase) or by bacterial enzymes in the colon, releasing the aglycone for absorption. core.ac.uknih.gov

C-Glycosides , such as orientin (B1677486) (luteolin-8-C-glucoside), feature a more robust C-C bond. nih.govnih.gov This bond is resistant to enzymatic hydrolysis in the gut. scispace.com Consequently, C-glycosides are often absorbed intact or are metabolized much more slowly by the gut microbiota. nih.govnih.govresearchgate.net This structural stability means that C-glycosides may have different pharmacokinetic profiles and biological activities compared to O-glycosides. nih.gov For example, in vitro fermentation studies showed that the retention rate of C-glycosides was significantly higher than that of O-glycosides after 48 hours. preprints.org

Structure Activity Relationship Sar Studies of Luteolin 4 Glucoside

Impact of Glycosylation on Bioactivity and Biological Disposition

Glycosylation, the attachment of a sugar moiety to the flavonoid aglycone, significantly alters the physicochemical properties of luteolin (B72000), which in turn affects its biological disposition. Luteolin itself has several drawbacks, including poor aqueous solubility and low bioavailability, which can limit its clinical applications. nih.govmdpi.comnih.gov Glycosylation is a natural and biotechnological strategy to enhance the solubility and, in some cases, the bioactivity of flavonoid aglycones. nih.govmdpi.comnih.gov

In the plant kingdom, luteolin is most commonly found in a glycosylated state. nih.gov These glycosides are generally more water-soluble than the aglycone, luteolin. nih.gov This increased solubility can improve bioavailability. nih.gov During absorption in the human body, flavonoid glycosides are typically hydrolyzed by intestinal enzymes, such as lactase-phlorizin hydrolase and cytosolic β-glucosidase, to release the aglycone (luteolin), which is then absorbed. nih.gov Therefore, flavonoid glycosides are often considered as "pro-drugs". nih.gov The process of glycosylation is also crucial for the storage, localization, and detoxification of these compounds in both plants and animals. jmb.or.kr

However, the impact of glycosylation on specific activities is not always straightforward. While it generally improves solubility, it can sometimes reduce certain biological activities, such as antioxidant capacity, when compared directly to the aglycone in in-vitro tests. nih.govacgpubs.org This is because the sugar moiety can block hydroxyl groups that are crucial for radical scavenging. nih.gov

Role of Specific Hydroxyl and Glycosidic Linkage Positions

The specific position at which the sugar molecule attaches to the luteolin backbone is a critical determinant of the resulting compound's biological activity and metabolic fate.

The 4'-position on the B-ring of luteolin is one of several sites where glycosylation can occur, with other common positions being the 3'- and 7-hydroxyl groups. nih.govrsc.org The location of this linkage directly influences the molecule's interaction with biological targets and its antioxidant potential.

Studies comparing different luteolin monoglycosides have shown clear differences in their activities. For instance, in a study evaluating DPPH radical scavenging potential, both luteolin and Luteolin-7-O-β-glucoside, which retain the free 3',4'-dihydroxy structure on the B-ring, demonstrated significantly higher antioxidant activity than Luteolin-4'-O-glucoside (B1233896). nih.govrsc.org When the 4'-hydroxyl group is occupied by a glucose molecule, it can no longer participate as effectively in donating a hydrogen atom to scavenge free radicals, which diminishes its activity in certain antioxidant assays. nih.govnih.govrsc.org

In terms of bioavailability, studies on the related flavonoid quercetin (B1663063) have shown that glucosides are rapidly absorbed in humans, regardless of whether the glucose moiety is attached at the 3- or 4'-position. researchgate.net This suggests that the specific linkage position among common glucosides may not be the primary determinant of absorption speed for these smaller glycosides. researchgate.net Luteolin-4'-O-glucoside has been confirmed to have cytotoxic activity against certain cancer cell lines, including NCI-H929, U266, and OPM2. nih.govrsc.orgmedchemexpress.comscispace.com

The stereochemistry of the glycosidic bond, known as the anomeric configuration (α or β), also plays a role in the bioactivity of Luteolin-4'-glucoside (B191786). Most naturally occurring flavonoid glycosides have a β-anomeric configuration. researchgate.net

A comparative study between Luteolin 4'-O-alpha-glucoside (L4αG) and Luteolin 4'-O-beta-glucoside (L4βG) revealed significant differences in their properties and biological effects. nih.gov L4αG was found to have lower water solubility and digestive stability compared to its β-anomer counterpart, L4βG. nih.gov

Interestingly, despite its lower stability, L4αG was more effective at mitigating intracellular oxidative stress in Caco-2 cells. nih.gov It achieved this not by acting as a direct exogenous scavenger, but by activating cellular antioxidant enzyme systems through the Nrf2 signaling pathway and inhibiting mitogen-activated protein kinases. nih.gov This suggests that the alpha-anomer of the glucose in L4αG leads to an enhanced intracellular antioxidant capacity compared to the more common beta-anomer. nih.gov The coupling constant of the anomeric proton in NMR analysis is typically used to determine the configuration, with a larger coupling constant (J≈7-8 Hz) supporting a β-D-glucopyranoside configuration. researchgate.netresearchgate.net

Significance of the 4'-O-Glucoside Linkage

Structure-Antioxidant Activity Relationships

The antioxidant activity of flavonoids like luteolin and its glycosides is heavily dependent on their molecular structure. Key features for radical scavenging activity include the o-dihydroxy (catechol) structure in the B-ring, the 2,3-double bond in the C-ring, and the presence of hydroxyl groups at positions 3, 5, and 7. nih.govnih.gov

When luteolin is glycosylated at the 4'-position, one of the two hydroxyl groups in the critical B-ring catechol structure is blocked. nih.gov This modification generally leads to a decrease in direct radical-scavenging activity compared to the free aglycone, luteolin, or glycosides where the B-ring remains unsubstituted, such as Luteolin-7-O-glucoside. nih.govrsc.org Research has consistently shown that the 3',4'-dihydroxy arrangement in the B-ring is of paramount importance for the superior antioxidant capacity of luteolin. nih.govrsc.orgmdpi.comnih.govnih.gov

The table below presents the 50% inhibitory concentration (IC50) values from a DPPH radical scavenging assay, illustrating the difference in antioxidant activity between luteolin and its various glucosides. Lower IC50 values indicate higher antioxidant activity.

| Compound | DPPH Scavenging Activity (IC50, µM) |

| Luteolin | 20.2 |

| Luteolin-7-O-β-glucoside | 21.2 |

| Luteolin-3'-O-β-glucoside | > 100 |

| Luteolin-4'-O-β-glucoside | > 100 |

| Luteolin-7,3'-di-O-β-glucoside | > 100 |

| Luteolin-7,4'-di-O-β-glucoside | > 100 |

| Data sourced from Xu et al. (2022). nih.govrsc.org |

As the data shows, glycosylation at either the 3'- or 4'-position on the B-ring significantly diminishes the DPPH radical scavenging activity compared to luteolin and its 7-O-glucoside. nih.govrsc.org However, in other antioxidant assays, the results can differ. For example, in a lipid peroxidation inhibition test, some luteolin glycosides performed better than luteolin itself, suggesting that the antioxidant mechanism and the test system used are crucial factors. acgpubs.orgthieme-connect.comresearchgate.net

Analytical Methodologies for Isolation, Identification, and Quantification of Luteolin 4 Glucoside

Extraction Techniques from Natural Sources

The initial step in studying luteolin-4'-O-glucoside (B1233896) from natural matrices is its effective extraction. Various methods have been developed, primarily revolving around solvent-based approaches and resin adsorption.

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental technique for isolating luteolin-4'-O-glucoside. The choice of solvent is critical and is often dictated by the polarity of the target compound. Aqueous solutions of organic solvents are commonly employed to efficiently extract flavonoid glycosides.

Conventional methods such as maceration, reflux, and Soxhlet extraction have been historically used for the extraction of luteolin (B72000) and its derivatives. nih.gov Modern techniques, including ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), offer several advantages, such as reduced extraction times and lower solvent consumption. nih.govnih.gov For instance, UAE has been optimized for the extraction of luteolin-7-O-glucoside from olive leaves using an ethanol-water solution. mdpi.com Pressurized liquid extraction (PLE) is another advanced "green" technique that has been successfully used. nih.govacs.org

The selection of the solvent system significantly impacts the extraction efficiency. For example, in a study on Cistus creticus L. leaves, a hydroethanolic mixture showed high extraction yields for luteolin glucoside derivatives. mdpi.com Methanol-water mixtures have also been effectively used for extracting luteolin-4'-O-glucoside. nih.gov A patent for extracting luteolin from water chestnut peel describes using aqueous solutions of methanol (B129727), ethanol (B145695), or acetone. google.com

| Extraction Method | Solvent System | Key Findings |

| Ultrasound-Assisted Extraction (UAE) | 60% (v/v) ethanol-water | Optimized for oleuropein (B1677263) and luteolin-7-O-glucoside from olive leaves. mdpi.com |

| Pressurized Liquid Extraction (PLE) | Ethanol-water (50% v/v) | Increased yield of various phenolic compounds compared to conventional extraction. acs.org |

| Successive Solvent Extraction | Hexane, ethyl acetate (B1210297), acetone, ethanol, water | Acetone extract yielded the highest content of most identified polyphenols, except for a luteolin glucoside derivative. mdpi.com |

| Ionic Liquid–Enzyme Complex System | Ionic liquid and cellulase | Yielded a significantly higher amount of luteolins from Schisandra chinensis compared to traditional methods. mdpi.com |

Resin Adsorption and Fractionation Methods

Macroporous adsorption resins are widely used for the enrichment and preliminary purification of flavonoids, including luteolin-4'-O-glucoside, from crude extracts. nih.gov These resins function by adsorbing the target compounds, which can then be selectively eluted.

Several types of resins, such as Diaion HP-20 and various XAD series resins, have been employed. koreascience.krorientjchem.org The adsorption and desorption processes are influenced by factors like the type of resin, the pH of the sample solution, and the composition of the eluting solvent. tandfonline.com For instance, a method for extracting luteolin from water chestnut peel involved separation using a macroporous adsorption resin after solvent extraction. google.com In another study, AB-8 resin was found to be superior for purifying flavonoids from Ginkgo biloba leaves, achieving a 5-fold increase in purity. tandfonline.com The use of these resins can effectively remove impurities like sugars and phenolic acids, thereby increasing the concentration of flavonoids in the extract.

| Resin Type | Application | Elution Conditions |

| Diaion HP-20 | Fractionation of n-butanol extract. koreascience.kr | Not specified in the provided context. |

| XAD-4 | Recovery of sugar flavonoids. orientjchem.org | Methanol:ammonia:water (40:4:56) for flavonoid recovery. orientjchem.org |

| AB-8 | Purification of luteolin derivatives. nih.gov | Elution with different concentrations of ethanol in acetic acid solution. nih.gov |

| Quercetin (B1663063) Molecularly Imprinted Polymers | Fractionation of olive leaf extracts. acs.org | Solvent-gradient/temperature-swing desorption with varying alcohol content. acs.org |

Purification and Isolation Strategies

Following initial extraction and enrichment, further purification and isolation are necessary to obtain luteolin-4'-O-glucoside in a pure form. Chromatographic techniques are central to this stage.

Chromatographic Techniques (e.g., Column Chromatography, HPLC, Counter-Current Chromatography)

A variety of chromatographic methods are utilized for the purification of luteolin-4'-O-glucoside. semanticscholar.org Column chromatography (CC) is a staple technique, often using stationary phases like silica (B1680970) gel, polyamide, or Sephadex LH-20. semanticscholar.orgptfarm.pl Gradient elution, where the mobile phase composition is changed during the separation, is frequently used to enhance resolution. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and quantification of luteolin-4'-O-glucoside. semanticscholar.orgnih.gov Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid or trifluoroacetic acid. researchgate.net Semi-preparative and preparative HPLC are employed to isolate larger quantities of the pure compound. nih.gov

Counter-Current Chromatography (CCC) is another liquid-liquid partition chromatography technique that has been applied to the separation of luteolin and its derivatives. semanticscholar.org

Thin-Layer Chromatography Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and monitoring of the purification process of luteolin-4'-O-glucoside. semanticscholar.orggoogle.com It is often used to identify fractions containing the target compound during column chromatography. By comparing the retardation factor (Rf) values of spots with that of a standard, the presence of luteolin-4'-O-glucoside can be confirmed. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity and can be used for quantitative analysis. semanticscholar.orgconicet.gov.ar

Spectroscopic and Spectrometric Characterization Methods

Once isolated, the definitive identification of luteolin-4'-O-glucoside requires structural elucidation using spectroscopic and spectrometric techniques.

Ultraviolet-Visible (UV-Vis) spectroscopy provides initial information about the flavonoid structure. Luteolin and its glycosides typically exhibit two characteristic absorption maxima. orientjchem.orgcsic.es

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, is the most powerful tool for unambiguous structure determination. orientjchem.orgptfarm.plnih.gov ¹H NMR spectra can reveal the substitution pattern on the flavonoid skeleton and the nature of the sugar moiety. researchgate.net For instance, the anomeric proton signal in the ¹H NMR spectrum confirms the presence and stereochemistry of the glycosidic bond. orientjchem.org ¹³C NMR provides information on all the carbon atoms in the molecule. orientjchem.org

Mass Spectrometry (MS), often coupled with a chromatographic system like HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments help in elucidating the structure by showing the loss of the sugar moiety and fragmentation of the aglycone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of luteolin-4'-O-glucoside. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

Detailed Research Findings:

In the ¹H NMR spectrum of luteolin-4'-O-glucoside, the anomeric proton of the glucose moiety typically appears as a doublet in the range of δ 4.8-5.1 ppm, with a coupling constant (J) greater than 7.0 Hz, which is characteristic of a β-anomeric configuration. For instance, a reported ¹H NMR spectrum showed the anomeric proton signal at δ 4.88 ppm with a coupling constant of 7.3 Hz. rsc.org The aromatic protons of the luteolin backbone exhibit characteristic signals. The H-3 proton of the C-ring appears as a singlet, while the protons on the A and B rings show distinct coupling patterns. The A-ring protons, H-6 and H-8, typically appear as meta-coupled doublets. researchgate.net The B-ring protons (H-2', H-5', and H-6') form an ABX system. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. The signals for the carbons of the flavonoid and the sugar moiety are well-resolved, allowing for complete assignment. The anomeric carbon (C-1'') of the glucose unit is a key indicator, typically resonating around 100-104 ppm. jfda-online.com The attachment of the glucoside at the 4'-position is confirmed through 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range correlations between the anomeric proton (H-1'') and the C-4' carbon of the luteolin aglycone. Other 2D techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for assigning all proton and carbon signals unequivocally. mdpi.com

The following tables present typical NMR data for luteolin-4'-O-glucoside, compiled from various studies. The exact chemical shifts can vary slightly depending on the solvent and instrument frequency used.

Interactive Data Table: ¹H NMR Data for Luteolin-4'-O-glucoside (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.75 | s | |

| H-6 | ~6.45 | d | ~2.0 |

| H-8 | ~6.79 | d | ~2.0 |

| H-2' | ~7.43 | d | ~2.0 |

| H-5' | ~6.92 | d | ~8.3 |

| H-6' | ~7.46 | dd | ~8.3, 2.0 |

| H-1'' | ~4.88 | d | ~7.3 |

| Sugar Protons | ~3.1-3.7 | m |

Data compiled from references. rsc.orgresearchgate.net

Interactive Data Table: ¹³C NMR Data for Luteolin-4'-O-glucoside (DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~164.2 |

| C-3 | ~102.7 |

| C-4 | ~181.8 |

| C-5 | ~161.6 |

| C-6 | ~99.5 |

| C-7 | ~162.8 |

| C-8 | ~94.5 |

| C-9 | ~156.8 |

| C-10 | ~105.2 |

| C-1' | ~120.5 |

| C-2' | ~113.2 |

| C-3' | ~145.6 |

| C-4' | ~149.2 |

| C-5' | ~116.0 |

| C-6' | ~118.5 |

| C-1'' | ~104.4 |

| C-2'' | ~73.6 |

| C-3'' | ~75.6 |

| C-4'' | ~69.7 |

| C-5'' | ~77.5 |

| C-6'' | ~60.9 |

Data compiled from references. jfda-online.com

High-Performance Liquid Chromatography Coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of luteolin-4'-O-glucoside in complex mixtures such as plant extracts. semanticscholar.org Coupling HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides comprehensive analytical data.

Detailed Research Findings:

Reversed-phase HPLC, typically using a C18 column, is the standard method for separating luteolin-4'-O-glucoside from other related flavonoids. rsc.org The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile. rsc.orgresearchgate.net

The DAD detector records the UV-Vis spectrum of the eluting compounds. Luteolin-4'-O-glucoside, like other flavones, exhibits two characteristic major absorption bands. Band I, corresponding to the B-ring cinnamoyl system, is typically observed in the range of 330-350 nm, while Band II, from the A-ring benzoyl system, appears around 250-270 nm. orientjchem.org This spectral information provides a preliminary identification.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in negative ion mode is common for analyzing flavonoids. Luteolin-4'-O-glucoside will show a deprotonated molecular ion [M-H]⁻ at an m/z corresponding to its molecular weight (448.38 g/mol ). tjnpr.org For example, a high-resolution mass spectrometry (HR-ESI-MS) analysis can show an ion peak at m/z 447. tjnpr.org Further fragmentation in MS/MS experiments reveals a characteristic loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the luteolin aglycone at m/z 285. tjnpr.org This neutral loss is a key diagnostic feature for identifying O-glycosides.

This hyphenated technique (HPLC-DAD-MS) is not only used for identification but also for quantification. nih.govkoreascience.kr By using a certified reference standard of luteolin-4'-O-glucoside, a calibration curve can be constructed to determine its concentration in various samples with high accuracy and precision. koreascience.kr The method has been successfully applied to quantify luteolin-4'-O-glucoside in plants like Reseda luteola and Leontopodium alpinum. nih.govnih.gov

Interactive Data Table: HPLC-DAD-MS Parameters for Luteolin-4'-O-glucoside Analysis

| Parameter | Typical Value/Condition |

| HPLC System | |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A time-programmed gradient from low to high organic phase concentration |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

| DAD Detection | |

| Wavelengths | 254 nm, 280 nm, and ~350 nm |

| UV-Vis λmax | Band I: ~345-350 nm; Band II: ~254-268 nm |

| MS Detection | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| [M-H]⁻ Ion (m/z) | ~447 |

| Major Fragment Ion (m/z) | ~285 (Luteolin aglycone) |

Data compiled from references. rsc.orgresearchgate.nettjnpr.orgkoreascience.kr

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the preliminary identification and characterization of flavonoids, including luteolin-4'-O-glucoside. The absorption of UV and visible light by the molecule provides information about its chromophoric system.

Detailed Research Findings:

The UV-Vis spectrum of luteolin-4'-O-glucoside in a solvent like methanol or ethanol displays two main absorption maxima. orientjchem.org These correspond to the electronic transitions within the flavonoid skeleton.

Band I absorption, which is associated with the B-ring and the C-ring's cinnamoyl system, is typically found in the range of 345-350 nm. orientjchem.org

Band II absorption, arising from the A-ring benzoyl system, is observed at a shorter wavelength, generally between 254 nm and 268 nm, sometimes with a shoulder around 264-270 nm. orientjchem.org

The precise position of these absorption maxima can be influenced by the solvent and the pattern of hydroxylation and glycosylation on the flavonoid core. The presence of the glucoside moiety at the 4'-position has a subtle effect on the spectrum compared to the luteolin aglycone. The use of specific UV shift reagents (e.g., sodium methoxide, aluminum chloride, boric acid, sodium acetate) can be employed to deduce the locations of free hydroxyl groups on the flavonoid structure, further aiding in its identification.

Interactive Data Table: UV-Visible Absorption Maxima for Luteolin-4'-O-glucoside

| Solvent | Band I (λmax, nm) | Band II (λmax, nm) |

| Methanol/Ethanol | ~345 - 350 | ~254 - 268 |

Data compiled from references. orientjchem.org

Future Research Directions and Unexplored Avenues for Luteolin 4 Glucoside

Elucidation of Comprehensive Molecular Signaling Networks

Future research should aim to unravel the complete spectrum of molecular signaling pathways influenced by luteolin-4'-O-glucoside (B1233896). While studies have identified its role in modulating inflammatory and metabolic pathways, a more comprehensive understanding is needed. For instance, in the context of non-alcoholic fatty liver disease (NAFLD), luteolin-4'-O-glucoside has been shown to have a strong binding capacity to AKT1, suggesting a role in regulating the AKT-AMPK/HIF pathway. nih.gov Further investigation into this and other potential signaling cascades is warranted.

Key areas for exploration include:

Inflammation and Immunity: Luteolin-4'-O-glucoside has been identified as an inhibitor of Interleukin-5 (IL-5) with an IC50 of 3.7 μM. medchemexpress.comtargetmol.com It also demonstrates anti-inflammatory effects by reducing levels of IL-1β and TNF-α. nih.gov Research has also pointed to its ability to modulate inflammatory signaling and the endoplasmic reticulum (ER) stress response. nih.gov A deeper dive into the specific molecular targets within these inflammatory pathways, beyond the currently known ones, is a crucial next step.

Metabolic Regulation: In models of hyperuricemia, this compound has been observed to decrease levels of the urate transporter mURAT1 and inhibit xanthine (B1682287) oxidase (XO) activity, which helps in enhancing uric acid excretion. nih.gov Understanding the upstream and downstream effectors of these interactions will provide a more complete picture of its metabolic regulatory functions.

Cancer Biology: Luteolin-4'-o-glucoside has shown cytotoxic activity against various cancer cell lines, including NCI-H929, U266, and OPM2. medchemexpress.comrsc.org The molecular mechanisms driving this cytotoxicity, such as the induction of apoptosis and cell cycle arrest, require more detailed investigation to identify key signaling nodes that could be targeted in cancer therapy. mdpi.com

Advanced Preclinical Models for Mechanism-Oriented Studies

To better understand the in vivo relevance of luteolin-4'-O-glucoside's mechanisms of action, the use of more sophisticated preclinical models is essential.

| Preclinical Model Type | Potential Application for Luteolin-4'-O-glucoside Research |

| Organoids | Investigating the tissue-specific effects of luteolin-4'-O-glucoside on organ systems like the liver, gut, and lung in a three-dimensional, physiologically relevant context. |

| Genetically Engineered Mouse Models (GEMMs) | Utilizing mice with specific genetic modifications to dissect the role of key signaling proteins (e.g., AKT1, Nrf2) in the therapeutic effects of luteolin-4'-O-glucoside. |

| Humanized Mouse Models | Employing mice with engrafted human cells or tissues to better predict the compound's efficacy and metabolism in a human context, particularly for immunological and cancer studies. |

These advanced models will allow for a more nuanced understanding of how luteolin-4'-O-glucoside functions within a complex biological system, moving beyond traditional cell culture and animal models.

Bioengineering and Synthetic Biology Approaches for Production Optimization

The low abundance of luteolin-4'-O-glucoside in many natural sources presents a significant hurdle for its large-scale application. rsc.org Bioengineering and synthetic biology offer promising solutions to this challenge.

Future research in this area could focus on:

Metabolic Engineering of Microorganisms: Genetically modifying microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce luteolin-4'-o-glucoside de novo or through the biotransformation of precursor molecules. frontiersin.orgacs.org For example, pathways for the synthesis of related flavonoids like isovitexin (B1672635) and vitexin (B1683572) have already been successfully engineered in E. coli. acs.org Similar strategies could be adapted for luteolin-4'-O-glucoside.

Enzymatic Synthesis: Developing efficient and regioselective enzymatic methods for the glycosylation of luteolin (B72000). rsc.org This approach can offer greater control over the final product compared to whole-cell biotransformation.

Plant Cell Culture: Optimizing plant cell culture systems to enhance the production and secretion of luteolin-4'-O-glucoside, providing a sustainable and controlled production platform.

An effective approach has been developed to biotransform luteolin glycosides in hydrophilic organic solvents using Bacillus cereus A46 cells, which showed high activity and stability. rsc.org This method yielded five different luteolin glycosides, including luteolin-4'-O-β-glucoside. rsc.org

Comparative Research on Luteolin-4'-glucoside (B191786) Efficacy vs. Other Luteolin Glycosides and Aglycone

Systematic comparative studies are needed to determine the relative efficacy of luteolin-4'-O-glucoside compared to its aglycone (luteolin) and other glycoside forms (e.g., luteolin-7-O-glucoside). Such studies will help to clarify whether the glycosylation at the 4'-position confers unique therapeutic advantages.

| Compound | Key Research Findings |

| Luteolin | Potent anti-inflammatory and antioxidant effects; higher bioavailability than some of its glycosides in certain studies. nih.gov |

| Luteolin-7-O-glucoside | Demonstrates antioxidant and anti-inflammatory properties; may have different efficacy and metabolic fate compared to luteolin. nih.gov |

| Luteolin-4'-O-glucoside | Shows specific inhibitory activity against IL-5 and effects on urate transport. medchemexpress.comnih.gov |

A study comparing the antioxidant activities of different luteolin glucosides found that luteolin and luteolin-7-O-β-glucoside exhibited higher antioxidant activities than luteolin-4'-mono glucosides. rsc.org This suggests that the position of the glycoside group can significantly impact biological activity. Further research should directly compare the therapeutic effects of these compounds in various disease models to identify the most potent form for specific applications.

Exploration of Novel Glycoside Derivatives and Their Activities

The synthesis and evaluation of novel derivatives of luteolin-4'-O-glucoside could lead to the discovery of compounds with enhanced potency, selectivity, or pharmacokinetic properties. For instance, a study on luteolin 3'-(4”-acetylglucuronide) showed favorable binding energy to the 3CL protease of SARS-CoV-2. conhecer.org.br

Future directions in this area include:

Enzymatic Glycodiversification: Utilizing enzymes to attach different sugar moieties to the luteolin backbone, creating a library of novel glycosides for biological screening. mdpi.com

Chemical Modification: Introducing functional groups to the glucose moiety or the luteolin core to modulate properties like solubility and cell permeability.

Structure-Activity Relationship (SAR) Studies: Systematically investigating how changes in the chemical structure of luteolin-4'-O-glucoside and its derivatives affect their biological activities. This will provide valuable insights for the rational design of new therapeutic agents. frontiersin.org

Methodological Advancements in Analytical Chemistry for Detection and Quantification

The development of more sensitive, accurate, and high-throughput analytical methods is crucial for the reliable detection and quantification of luteolin-4'-O-glucoside in complex biological and botanical matrices.

| Analytical Technique | Potential Advancements for Luteolin-4'-O-glucoside Analysis |

| High-Performance Liquid Chromatography (HPLC) | Development of novel stationary phases and mobile phase compositions to improve the separation of luteolin-4'-O-glucoside from its isomers and other closely related flavonoids. nih.govkoreascience.kr |